2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid is a chemical compound characterized by its bromo-substituted pyrazole ring and a 3-methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid typically involves the bromination of 1H-pyrazole followed by the introduction of the 3-methylbutanoic acid group. The reaction conditions may include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of the pyrazole ring, followed by selective bromination and subsequent esterification or amidation to introduce the 3-methylbutanoic acid group. The process may involve the use of large-scale reactors and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-(4-bromo-1H-pyrazol-1-yl)pyrazine: This compound has a similar pyrazole ring but differs in the presence of a pyrazine group.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: This compound has a shorter alkyl chain and a hydroxyl group instead of a carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its combination of the bromo-substituted pyrazole ring and the 3-methylbutanoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)7(8(12)13)11-4-6(9)3-10-11/h3-5,7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWOHMWHMRERJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179883-30-7 | |
Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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